Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Cross-Species Comparison
CAS 921891-97-6 demonstrates potent inhibition of soluble epoxide hydrolase in biochemical assays across species. In a fluorescence polarization displacement assay using a rhodamine-labeled probe, the compound achieved an IC50 of 7 nM against rat sEH [1]. This potency is retained against the human enzyme, with an IC50 of 6 nM in the same assay format [1]. Cellular target engagement in human HepG cells measured by reduction of epoxyeicosatrienoic acid conversion to dihydroxyeicosatrienoic acid yielded an EC50 of 1.70 nM [1]. This nanomolar potency against sEH is distinct from other dibenzo-oxazepine derivatives, which are primarily characterized for GPCR activity with affinities in the high nanomolar to micromolar range [2].
| Evidence Dimension | sEH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7 nM (rat sEH); IC50 = 6 nM (human sEH); EC50 = 1.70 nM (human HepG cell assay) |
| Comparator Or Baseline | Other dibenzo-oxazepine derivatives (e.g., H1R ligands) typically exhibit Ki values >100-1000 nM at their primary GPCR targets |
| Quantified Difference | At least 10- to 100-fold lower IC50 for sEH compared to GPCR-targeting dibenzo-oxazepines. |
| Conditions | In vitro fluorescence polarization assay; cellular assay in HepG cells. |
Why This Matters
Enables use as a potent chemical probe for sEH without confounding GPCR activity that dominates the dibenzo-oxazepine chemical class.
- [1] BindingDB. BDBM50414745 (CHEMBL2021549). Affinity Data: IC50 7 nM (rat sEH), IC50 6 nM (human sEH), EC50 1.70 nM (human sEH in HepG cells). View Source
- [2] Naporra, F., Gobleder, S., Wittmann, H. J., Spindler, J., Bodensteiner, M., Bernhardt, G., ... & Strasser, A. (2016). Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs. Pharmacological Research, 113, 610-625. View Source
